molecular formula C11H10N4O3S B2591126 Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate CAS No. 1043389-62-3

Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate

Cat. No. B2591126
CAS RN: 1043389-62-3
M. Wt: 278.29
InChI Key: ZXAGGRKRDIUPDC-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate” is a compound that belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system bearing an exocyclic sulfur atom . The compound is a key intermediate for the synthesis of polyfunctionally substituted heterocycles .


Synthesis Analysis

The synthesis of this compound involves various cyclization processes or domino reactions . For instance, one method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a bicyclic system that is still poorly represented in the literature .


Chemical Reactions Analysis

The chemical reactions involving this compound are predominantly found in patents, which mainly contain the synthesis methods of pyrazolo[3,4-d]thiazole or pyrazolo[3,4-d][1,4]thiazine derivatives . The reactions do not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety, but proceed as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

Scientific Research Applications

Antitumor Activity

The compound has been shown to have high antitumor activity . This makes it a promising scaffold for the design of new anticancer drugs .

Antibacterial Activity

In addition to its antitumor properties, the compound also exhibits antibacterial activity . This suggests potential applications in the development of new antibiotics .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory activities . This could lead to its use in the treatment of various inflammatory conditions .

Drug Design

The thiazolo[3,2-a]pyrimidine moiety of the compound can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target, making it a promising candidate for drug design .

Synthesis of Derivatives

The compound’s active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This property can be utilized in the synthesis of various derivatives .

Biological Target Binding

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Green Chemistry

The compound can be synthesized using eco-friendly methods . This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .

Alkaloid Synthesis

Indole derivatives, which are structurally similar to the compound, are prevalent moieties present in selected alkaloids . This suggests potential applications in the synthesis of alkaloids .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .

properties

IUPAC Name

ethyl 2-(2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-2-18-8(16)3-6-5-19-11-13-9-7(4-12-14-9)10(17)15(6)11/h4-5H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAGGRKRDIUPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NC3=C(C=NN3)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate

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